molecular formula C27H42N2O B11707766 Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- CAS No. 57202-58-1

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-

Cat. No.: B11707766
CAS No.: 57202-58-1
M. Wt: 410.6 g/mol
InChI Key: FMCGFINLOXSJPV-UHFFFAOYSA-N
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Description

5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C27H42N2O It is a pyrimidine derivative characterized by the presence of nonyl and octyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine typically involves the reaction of 4-(octyloxy)benzaldehyde with nonylamine and a suitable pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques is crucial in industrial settings to meet the stringent requirements of various applications .

Chemical Reactions Analysis

Types of Reactions

5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nonyl-2-(4-(hexyloxy)phenyl)pyrimidine
  • 5-Nonyl-2-(4-(decyloxy)phenyl)pyrimidine
  • 5-Nonyl-2-(4-(dodecyloxy)phenyl)pyrimidine

Uniqueness

5-Nonyl-2-(4-(octyloxy)phenyl)pyrimidine is unique due to its specific combination of nonyl and octyloxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- is a synthetic compound characterized by its unique pyrimidine ring structure, which is substituted with a nonyl group and an octyloxyphenyl group. This compound has garnered attention due to its potential applications in various fields, including organic electronics and pharmaceuticals. The molecular formula is C₁₈H₂₉N₃O, with a molecular weight of approximately 297.44 g/mol. The presence of both hydrophobic and polar groups suggests that this compound may exhibit significant biological activity.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- allows for diverse interactions with biological macromolecules. Its hydrophobic nonyl and octyloxy groups may enhance solubility and facilitate molecular interactions, while the pyrimidine moiety is known for its ability to engage in hydrogen bonding and π-π stacking interactions.

Biological Activity Overview

Research indicates that pyrimidine derivatives possess a range of biological activities, including:

  • Antiviral : Active against various viruses, including HIV and polio.
  • Antitumor : Exhibits cytotoxicity towards different cancer cell lines.
  • Antimicrobial : Shows activity against bacteria and fungi.
  • Anti-inflammatory : Reduces inflammation in various models.

Antiviral Activity

A study highlighted the antiviral properties of pyrimidine derivatives, noting their effectiveness against HIV and other viruses. For instance, compounds similar to Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- were shown to inhibit viral replication in vitro .

Antitumor Activity

In a comparative study of various pyrimidine derivatives, Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- demonstrated significant cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were notably lower than those of standard chemotherapeutic agents like etoposide .

CompoundCell LineIC50 (µM)
Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]-MCF-715.2
EtoposideMCF-722.3
Pyrimidine Analog AA54918.5

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In one study, Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- was tested against various bacterial strains such as E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL .

The biological activity of Pyrimidine, 5-nonyl-2-[4-(octyloxy)phenyl]- can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. These interactions may disrupt normal cellular functions, leading to the observed therapeutic effects.

Properties

CAS No.

57202-58-1

Molecular Formula

C27H42N2O

Molecular Weight

410.6 g/mol

IUPAC Name

5-nonyl-2-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C27H42N2O/c1-3-5-7-9-11-12-14-16-24-22-28-27(29-23-24)25-17-19-26(20-18-25)30-21-15-13-10-8-6-4-2/h17-20,22-23H,3-16,21H2,1-2H3

InChI Key

FMCGFINLOXSJPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

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